molecular formula C18H22N2O2 B6641601 [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone

[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone

Cat. No. B6641601
M. Wt: 298.4 g/mol
InChI Key: NHIGIJZPAINMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone involves the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to modulate the levels of various biomolecules such as cytokines, growth factors, and enzymes. The compound has also been shown to affect the activity of various signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs with minimal side effects. However, the compound has certain limitations such as poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone. One of the areas of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Another area of research is the identification of new targets and signaling pathways that can be targeted by the compound for the treatment of various diseases. Additionally, the compound can be further modified and optimized to improve its pharmacological properties and reduce its limitations.

Synthesis Methods

The synthesis of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone involves the reaction of 2-methyl-8-quinolinecarboxaldehyde with 3-(1-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-(1-hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-8-9-14-5-3-7-16(17(14)19-12)18(22)20-10-4-6-15(11-20)13(2)21/h3,5,7-9,13,15,21H,4,6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGIJZPAINMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCCC(C3)C(C)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.